Methyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
Methyl 3-hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.183 g/mol . It is a piperidinecarboxylate ester, specifically the methyl ester of 3-hydroxypiperidine-1-carboxylic acid . This compound is commonly used in organic synthesis as an intermediate or a catalyst precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-hydroxypiperidine-1-carboxylate involves the reaction of piperidine with bromoacetic acid to form 3-hydroxypiperidine-1-carboxylic acid, which is then esterified with methanol to yield the desired product . The reaction conditions typically include:
Temperature: Room temperature
Solvents: Common organic solvents such as alcohols, ethers, and esters
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of 3-oxopiperidine-1-carboxylate.
Reduction: Formation of 3-hydroxypiperidine-1-methanol.
Substitution: Formation of 3-halopiperidine-1-carboxylate derivatives.
Scientific Research Applications
Methyl 3-hydroxypiperidine-1-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic processes. Its hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
- Methyl 3-hydroxy-1-piperidinecarboxylate
- 3-Hydroxypiperidine-1-carboxylic acid
- 3-Oxopiperidine-1-carboxylate
Comparison: Methyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. For instance, the ester group makes it more lipophilic than the corresponding carboxylic acid, affecting its behavior in biological systems .
Biological Activity
Methyl 3-hydroxypiperidine-1-carboxylate (MHPC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHPC, including its mechanisms of action, pharmacological effects, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3 |
InChI Key | HQKZHTMCCQXVSB-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CCNCC1O |
MHPC exhibits its biological activity primarily through interactions with specific molecular targets within metabolic pathways. The hydroxyl group in its structure allows it to participate in various biochemical reactions, including oxidation and reduction processes. These interactions can lead to the formation of metabolites that may exert significant biological effects by modulating receptor activity or enzyme functions .
1. Anticancer Activity
Recent studies have indicated that MHPC derivatives may possess anticancer properties. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines. Specifically, one study reported that a related piperidine compound exhibited enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . This suggests that MHPC could be a promising candidate for further development in cancer therapeutics.
2. Neurological Effects
MHPC has been investigated for its potential role in neurological disorders. Research indicates that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. Activation of these receptors by MHPC or its analogs may enhance synaptic plasticity and improve cognitive function .
3. Metabolic Pathways
The compound is also studied for its involvement in various metabolic pathways. It may serve as a biomarker for certain metabolic conditions and has been proposed as a substrate for enzymes involved in metabolic processes. Understanding these pathways can provide insights into the therapeutic potential of MHPC in metabolic disorders.
Case Study 1: Anticancer Activity
In a comparative study, several piperidine derivatives were synthesized and tested for their cytotoxic effects on FaDu hypopharyngeal tumor cells. Among these, one derivative of MHPC demonstrated significantly improved cell viability reduction compared to control treatments, indicating its potential as an effective anticancer agent .
Case Study 2: Neurological Applications
A study focused on the interaction of piperidine derivatives with muscarinic receptors found that certain modifications to the MHPC structure enhanced binding affinity and selectivity towards M3 receptors. This could lead to improved therapeutic strategies for treating Alzheimer's disease by targeting cholinergic signaling pathways .
Properties
IUPAC Name |
methyl 3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSKBFLNOWQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508937 | |
Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80613-04-3 | |
Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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